5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-{[(1-Phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound combining triazolo[1,5-a]pyrimidinone and tetrazole moieties. The triazolopyrimidinone core is a fused bicyclic system known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking . This compound’s unique structure suggests applications in drug design, particularly in targeting enzymes or receptors where electronic and steric properties are critical.
Properties
IUPAC Name |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N8OS/c22-11-6-9(16-12-14-8-15-21(11)12)7-23-13-17-18-19-20(13)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGLUNQJRWDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)N4C(=N3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally compared to other triazolopyrimidinone derivatives (Table 1). Key differences lie in the substituents at the 5-position:
Structural Insights :
- The tetrazole-thioether group in the target compound combines metabolic stability (tetrazole) with moderate lipophilicity (thioether), contrasting with the polar morpholinomethyl (S3-TP) or reactive chloromethyl (S1-TP) groups .
- The phenyltetrazole moiety may act as a bioisostere for carboxylates, similar to trifluoromethyl groups in enhancing binding affinity .
Key Differences :
- The tetrazole-thioether group may require specialized reagents (e.g., tetrazole-thiols) or protecting groups, increasing synthetic complexity compared to chloromethyl or morpholinomethyl derivatives.
Pharmacological and Physicochemical Properties
Electrochemical Behavior :
- S1-TP, S2-TP, and S3-TP exhibit irreversible oxidation peaks on carbon graphite electrodes, with potentials influenced by substituents (e.g., morpholinomethyl in S3-TP shifts peaks due to electron-donating effects) .
Physicochemical Properties :
- LogP: The target compound’s logP is estimated to be higher than S3-TP (due to morpholine’s polarity) but lower than chlorophenoxy derivatives .
- Solubility : The tetrazole’s polarity may improve aqueous solubility compared to trifluoromethyl-substituted analogs .
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